molecular formula C18H18N2O4 B5833527 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5833527
M. Wt: 326.3 g/mol
InChI Key: PLTCGUKTGMKJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have antioxidant and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential anticancer activity. This compound has been shown to be effective against various cancer cell lines and may be useful in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate the mechanisms of action of this compound. Understanding how this compound exerts its anticancer activity and other biochemical and physiological effects may lead to the development of more effective treatments for various diseases.
Another potential direction for research is to investigate the potential use of this compound in combination with other drugs or therapies. Studies have suggested that this compound may enhance the effectiveness of certain chemotherapy drugs and may be useful in combination therapy for cancer treatment.
Conclusion:
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential applications in cancer research, as well as other areas of scientific research. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methoxybenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and polyphosphoric acid. The resulting product is then reacted with phosphoryl chloride and triethylamine to obtain the final product.

Scientific Research Applications

3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-21-14-7-5-4-6-13(14)18-19-17(20-24-18)11-12-8-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCGUKTGMKJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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